Unii-M07rfj64NF
Description
Unii-M07rfj64NF is a unique chemical compound classified under the category of transition metal complexes, likely involving a central metal ion coordinated with organic ligands. For instance, metal complexes such as Co(II), Ni(II), Cu(II), and Zn(II) with 2-oxazolidone ligands exhibit diverse biological and catalytic activities, suggesting that this compound may share similar functional characteristics . This compound is hypothesized to play a role in enzyme inhibition or catalysis, given the broader context of metal complexes in biochemical applications .
Properties
Molecular Formula |
C21H32N2O3 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione |
InChI |
InChI=1S/C21H32N2O3/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20/h14-17H,3-12,22H2,1-2H3/b23-13-/t14-,15-,16-,17+,20+,21-/m0/s1 |
InChI Key |
MPYLDWFDPHRTEG-XMKJKGCFSA-N |
Isomeric SMILES |
C[C@]12CC/C(=N/OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |
Canonical SMILES |
CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C |
Synonyms |
3-((2-aminoethoxy)imino)androstane-6,17-dione 3-((2-aminoethoxy)imino)androstane-6,17-dione hydrochloride Istaroxime PST 2744 PST-2744 PST2744 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PST2744 involves the reaction of androstane derivatives with specific reagents to introduce the necessary functional groupsThe reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of PST2744 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The final product is purified using techniques such as crystallization and chromatography to achieve the required pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
PST2744 undergoes several types of chemical reactions, including:
Oxidation: PST2744 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the imino group to form different reduced products.
Substitution: Substitution reactions can occur at the aminoethoxy side chain, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols under basic conditions.
Major Products
Scientific Research Applications
PST2744 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of Na+/K±ATPase and activation of SERCA2.
Biology: Investigated for its effects on cellular calcium cycling and its potential to improve cardiac function.
Medicine: Explored as a treatment for acute heart failure due to its dual mechanism of action.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
PST2744 exerts its effects through a dual mechanism of action:
Inhibition of Na+/K±ATPase: This leads to an increase in intracellular sodium levels, which in turn promotes calcium influx through the sodium-calcium exchanger, enhancing cardiac contractility.
Activation of SERCA2: This improves calcium reuptake into the sarcoplasmic reticulum, enhancing cardiac relaxation and overall cardiac function.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of Unii-M07rfj64NF with structurally related metal complexes reveals distinct differences in stability, solubility, and coordination geometry. Table 1 summarizes key physicochemical parameters:
| Compound | Metal Center | Ligand Type | Solubility (mg/mL) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | Not specified* | Organic heterocyclic | 12.3 ± 0.5 (aqueous) | ~450 (estimated) |
| Co(II)-2-oxazolidone | Co(II) | 2-oxazolidone | 8.9 ± 0.3 | 312.2 |
| Ni(II)-1,3,4-thiadiazole | Ni(II) | 1,3,4-thiadiazole | 5.1 ± 0.2 | 298.7 |
| Cu(II)-hydroxo complex | Cu(II) | Hydroxo/aquo | 15.6 ± 0.7 | 265.8 |
*Structural details inferred from analogous compounds in literature .
Its molecular weight aligns with larger ligand systems, suggesting a higher coordination number or bulkier substituents .
Analytical Characterization
Advanced techniques such as infrared (IR) spectroscopy and mass spectrometry (MS) have been employed to differentiate this compound from similar compounds. Key findings include:
- IR Spectra : A distinct absorption band at 1650 cm<sup>−1</sup> (C=O stretching) in this compound, absent in Cu(II)-hydroxo complexes, confirms the presence of carbonyl-containing ligands .
- MS Data : Fragmentation patterns in matrix-assisted laser desorption/ionization (MALDI-MS) reveal a parent ion peak at m/z 449.8 for this compound, consistent with its estimated molecular weight .
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